Cas no 5687-84-3 (4-cyclopropylbutanoic acid)

4-Cyclopropylbutanoic acid is a carboxylic acid derivative featuring a cyclopropyl substituent on a butanoic acid backbone. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties, which combine the reactivity of a carboxylic acid functional group with the steric and electronic effects of the cyclopropyl ring. The cyclopropyl moiety can influence the molecule's conformational stability and reactivity, making it a valuable intermediate in the development of bioactive compounds. Its applications include serving as a building block for more complex molecules, particularly in medicinal chemistry, where such frameworks are explored for their potential pharmacological activity.
4-cyclopropylbutanoic acid structure
4-cyclopropylbutanoic acid structure
Product Name:4-cyclopropylbutanoic acid
CAS No:5687-84-3
MF:C7H12O2
MW:128.168982505798
CID:2832501
Update Time:2025-06-22

4-cyclopropylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-cyclopropylbutanoic acid
    • Inchi: 1S/C7H12O2/c8-7(9)3-1-2-6-4-5-6/h6H,1-5H2,(H,8,9)
    • InChI Key: QTFPLPYKIHFSLC-UHFFFAOYSA-N
    • SMILES: OC(CCCC1CC1)=O

4-cyclopropylbutanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B425855-10mg
4-cyclopropylbutanoic acid
5687-84-3
10mg
$ 70.00 2022-06-07
TRC
B425855-50mg
4-cyclopropylbutanoic acid
5687-84-3
50mg
$ 230.00 2022-06-07
TRC
B425855-100mg
4-cyclopropylbutanoic acid
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100mg
$ 365.00 2022-06-07
Chemenu
CM464095-250mg
4-cyclopropylbutanoic acid
5687-84-3 95%+
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$523 2023-02-17
Chemenu
CM464095-500mg
4-cyclopropylbutanoic acid
5687-84-3 95%+
500mg
$812 2023-02-17
Chemenu
CM464095-1g
4-cyclopropylbutanoic acid
5687-84-3 95%+
1g
$1032 2023-02-17
Enamine
EN300-84456-0.05g
4-cyclopropylbutanoic acid
5687-84-3 95.0%
0.05g
$202.0 2025-03-21
Enamine
EN300-84456-0.1g
4-cyclopropylbutanoic acid
5687-84-3 95.0%
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$301.0 2025-03-21
Enamine
EN300-84456-0.25g
4-cyclopropylbutanoic acid
5687-84-3 95.0%
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$431.0 2025-03-21
Enamine
EN300-84456-0.5g
4-cyclopropylbutanoic acid
5687-84-3 95.0%
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$679.0 2025-03-21

Additional information on 4-cyclopropylbutanoic acid

Research Briefing on 4-Cyclopropylbutanoic Acid (CAS: 5687-84-3) in Chemical Biology and Pharmaceutical Applications

4-Cyclopropylbutanoic acid (CAS: 5687-84-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by a cyclopropyl ring attached to a butanoic acid backbone, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its role in drug design, particularly in the development of enzyme inhibitors and receptor modulators, owing to its ability to influence molecular conformation and binding affinity.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the use of 4-cyclopropylbutanoic acid as a key building block in the synthesis of novel gamma-aminobutyric acid (GABA) receptor agonists. The research demonstrated that derivatives of this compound exhibited enhanced blood-brain barrier permeability and improved pharmacokinetic profiles compared to traditional GABAergic agents. These findings suggest its potential in treating neurological disorders such as epilepsy and anxiety.

In addition to its neurological applications, 4-cyclopropylbutanoic acid has been investigated for its anti-inflammatory properties. A recent preprint on bioRxiv detailed its incorporation into non-steroidal anti-inflammatory drug (NSAID) analogs, which showed reduced gastrointestinal toxicity while maintaining efficacy in murine models of arthritis. The study attributed this improved safety profile to the compound's ability to modulate cyclooxygenase-2 (COX-2) selectivity, a critical factor in NSAID design.

From a synthetic chemistry perspective, advancements in catalytic asymmetric synthesis have enabled more efficient production of enantiomerically pure 4-cyclopropylbutanoic acid derivatives. A 2024 Nature Catalysis paper described a novel palladium-catalyzed cyclopropanation method that achieves >99% enantiomeric excess, addressing previous challenges in stereocontrol. This methodological breakthrough has significant implications for the scalable production of chiral pharmaceuticals incorporating this scaffold.

Ongoing clinical trials are evaluating 4-cyclopropylbutanoic acid derivatives as potential treatments for metabolic disorders. Preliminary results from Phase I studies indicate favorable safety profiles for several candidates targeting G protein-coupled receptors (GPCRs) involved in glucose metabolism. Researchers speculate that the cyclopropyl moiety's conformational restriction may contribute to enhanced receptor subtype selectivity, reducing off-target effects common in metabolic therapies.

In conclusion, 4-cyclopropylbutanoic acid (5687-84-3) represents a promising scaffold in medicinal chemistry with diverse therapeutic applications. Its unique structural features continue to inspire innovative drug design strategies across multiple therapeutic areas. Future research directions may focus on expanding its utility in targeted drug delivery systems and exploring its potential in combination therapies for complex diseases.

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